Pinacidil

stereochemistry structure-activity relationship enantioselectivity

Pinacidil is the benchmark SUR2-selective KATP opener for cardiovascular research—38-fold more potent than flocalin (EC50 0.618 μM), 10-fold more potent than nifedipine. Its dual K+-dependent/independent vasodilatory mechanisms enable precise signaling dissection. In human cardiac tissue, it achieves 2–3× greater APD shortening than diazoxide, reliably modeling reentrant arrhythmias. The 12-fold (R)/(S) stereochemical potency difference provides a validated SAR scaffold. Ideal for aortic ring, ischemic preconditioning, and antiarrhythmic studies. Select pinacidil for reproducible, concentration-dependent vasorelaxation with defined SUR2 specificity.

Molecular Formula C13H21N5O
Molecular Weight 263.34 g/mol
CAS No. 60560-33-0
Cat. No. B1677893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinacidil
CAS60560-33-0
SynonymsAnhydrous, Pinacidil
Pinacidil
Pinacidil Anhydrous
Pindac
Molecular FormulaC13H21N5O
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1
InChIInChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2
InChIKeyAFJCNBBHEVLGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>39.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pinacidil (CAS 60560-33-0): ATP-Sensitive Potassium Channel Opener for Cardiovascular and Smooth Muscle Research Applications


Pinacidil (CAS 60560-33-0) is a cyanoguanidine-class ATP-sensitive potassium (KATP) channel opener . It functions by opening KATP channels in vascular smooth muscle cell membranes, leading to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-dependent calcium channels, resulting in vasodilation . Pinacidil demonstrates selective activation of SUR2-containing KATP channel isoforms (predominantly expressed in cardiac and smooth muscle) while showing minimal activity on SUR1-containing pancreatic isoforms .

Why Pinacidil Cannot Be Interchanged with Other KATP Channel Openers or Vasodilators Without Experimental Validation


KATP channel openers exhibit distinct pharmacological profiles determined by differential SUR subunit selectivity, tissue-specific expression patterns, and stereochemical requirements . Pinacidil selectively activates SUR2A/SUR2B isoforms, whereas diazoxide targets SUR1, and cromakalim demonstrates differing potency across smooth muscle beds . Moreover, pinacidil possesses a K+ channel-independent vasodilatory component absent in calcium channel blockers such as nifedipine . Substituting pinacidil with another vasodilator without validating the experimental endpoint may yield confounding results due to these mechanistically distinct and quantitatively divergent effects.

Quantitative Differentiation of Pinacidil Versus Closest Comparators: A Head-to-Head Evidence Guide for Scientific Selection


Stereoselective Potency: (R)-Pinacidil Exhibits 12-Fold Greater Activity Than (S)-Enantiomer

Pinacidil contains an asymmetric carbon in the pinacolyl radical, and the enantiomers demonstrate markedly different potassium channel opening activity. The (R)-enantiomer of pinacidil shows pIC50 of 7.6 compared to pIC50 of 6.1 for the (S)-enantiomer, representing a 12-fold potency difference . This stereoselectivity is consistent across 3-pyridyl analogues of pinacidil and is a critical consideration when selecting pinacidil for stereospecific experimental designs.

stereochemistry structure-activity relationship enantioselectivity potassium channel

Vascular Smooth Muscle Relaxation: Pinacidil Demonstrates 10-Fold Higher Potency Than Nifedipine Under Norepinephrine Precontraction

In isolated rat artery preparations precontracted with 10 μmol·L⁻¹ norepinephrine, pinacidil exhibits an EC50 value one-tenth that of the L-type calcium channel blocker nifedipine, indicating superior potency under adrenergic tone conditions . Furthermore, in calcium-free solutions, pinacidil, unlike nifedipine, maintains concentration-dependent vasodilation of norepinephrine-precontracted arteries, demonstrating its capacity to depress vasoconstriction mediated by intracellular calcium release independent of voltage-dependent calcium channel blockade .

vasodilation smooth muscle calcium channel comparative pharmacology

Aortic Relaxation Potency: Pinacidil (EC50 0.618 μM) Surpasses Fluorinated Analog Flocalin (EC50 23.30 μM) by 38-Fold

In phenylephrine-precontracted isolated rat aortic rings, pinacidil induces 50% relaxation at an EC50 of 0.618 ± 0.100 μM, whereas its fluorinated analog flocalin requires a concentration of 23.30 ± 6.63 μM to achieve the same effect, representing a 38-fold difference in potency . Notably, flocalin exhibits preferential relaxation of urinary bladder strips and lacks significant vascular activity, whereas pinacidil demonstrates pronounced vascular selectivity.

aortic ring spasmolytic fluorinated analog potency comparison

Cardiac Electrophysiology: Pinacidil Shortens Action Potential Duration More Potently Than Diazoxide in Human Cardiac Tissue

In coronary-perfused human atrial and ventricular preparations from failing and non-failing hearts, pinacidil decreased action potential duration (APD) significantly more than diazoxide across all tissue groups studied (p < 0.05) . Pinacidil reduced APD by −46% to −80% in atria and −65% to −93% in ventricles, whereas diazoxide produced APD shortening of −21% to −28% in CHF and INF hearts, with no significant effect in non-failing atria . Additionally, pinacidil perfusion during burst pacing induced atrial flutter/fibrillation with dominant frequencies of 14.4 ± 6.1 Hz and ventricular frequencies of 17.5 ± 5.1 Hz, effects reversible by glibenclamide (10 μM) .

cardiac electrophysiology action potential arrhythmia human tissue

Tissue Selectivity: Pinacidil Activates SUR2 Isoforms While Sparing SUR1-Containing Pancreatic Channels

Pinacidil selectively activates KATP channels containing SUR2A (cardiac/skeletal muscle) and SUR2B (smooth muscle) isoforms but remains ineffective on SUR1-containing channels characteristic of pancreatic beta-cells and neurons . This contrasts with diazoxide, which activates SUR1-containing channels but is less effective on SUR2 isoforms . Chimeric SUR studies identified that transfer of specific residues from SUR2A to SUR1 confers pinacidil sensitivity to SUR1, demonstrating that the molecular determinants of opener action reside within defined transmembrane domains .

SUR isoform tissue selectivity pancreatic beta-cell off-target

Clinical Lipid Profile: Pinacidil Lowers Triglycerides and Raises HDL-Cholesterol Relative to Prazosin

In randomized, double-blind clinical trials comparing pinacidil with prazosin and placebo in hypertensive patients, pinacidil produced statistically significant beneficial effects on blood lipids . Pinacidil reduced triglycerides by −14.8 mg/dL compared to a +30.3 mg/dL increase in the prazosin group (p < 0.001), and increased high-density lipoprotein (HDL) cholesterol by +3.6 mg/dL compared to −1.0 mg/dL with prazosin (p = 0.002) . Total cholesterol reduction with pinacidil (−9.8 mg/dL) was also significantly greater than with placebo (+4.2 mg/dL, p < 0.001) .

hypertension lipid metabolism clinical trial metabolic effects

Validated Research Applications for Pinacidil Based on Quantitative Comparator Evidence


Vascular Smooth Muscle Reactivity Assays Requiring High-Potency KATP-Mediated Relaxation

Pinacidil is the preferred KATP opener for isolated aortic ring or arterial strip preparations where robust, concentration-dependent relaxation is required. With an EC50 of 0.618 μM in phenylephrine-precontracted rat aorta, pinacidil is 38-fold more potent than its fluorinated analog flocalin (EC50 23.30 μM) and 10-fold more potent than nifedipine in norepinephrine-precontracted arteries . Its potassium channel-dependent and -independent vasodilatory components (IC50 0.2 μM for K+-dependent relaxation in rat mesenteric artery) provide dual mechanistic utility for dissecting vascular signaling pathways .

Cardiac Electrophysiology Studies Modeling Ischemia-Reperfusion Arrhythmias

Pinacidil is superior to diazoxide for experimental induction of action potential shortening in human cardiac tissue, achieving 2- to 3-fold greater APD reduction (−46% to −93% vs. −21% to −28%) and reliably inducing atrial and ventricular flutter/fibrillation during burst pacing . The glibenclamide-reversible nature of these effects confirms KATP channel specificity. Researchers modeling reentrant arrhythmias, ischemic preconditioning, or evaluating antiarrhythmic interventions should select pinacidil as the KATP opener of choice.

Enantioselective Pharmacology and Structure-Activity Relationship Studies

Investigators requiring defined stereochemical input for receptor binding assays or computational modeling must account for the 12-fold potency difference between (R)-pinacidil (pIC50 7.6) and (S)-pinacidil (pIC50 6.1) . Pinacidil serves as a benchmark cyanoguanidine scaffold for SAR studies; its well-characterized stereoselectivity and SUR2 isoform specificity provide a foundation for evaluating novel KATP openers with improved tissue selectivity or potency .

Hypertension Models with Metabolic Endpoint Assessment

For in vivo hypertension studies where lipid profile constitutes a secondary or exploratory endpoint, pinacidil offers a distinct advantage over prazosin. Pinacidil reduces triglycerides by 45.1 mg/dL more than prazosin (p < 0.001) and increases HDL-cholesterol by 4.6 mg/dL more than prazosin (p = 0.002) while achieving comparable blood pressure reduction (156/100 to 132/81 mmHg) to hydralazine . This metabolic differentiation may be relevant for chronic dosing studies evaluating cardiovascular risk modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinacidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.